5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole
Description
Properties
Molecular Formula |
C20H18N4OS |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-methylsulfanylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H18N4OS/c1-12-4-5-13(2)16(10-12)17-11-18(23-22-17)20-21-19(24-25-20)14-6-8-15(26-3)9-7-14/h4-11H,1-3H3,(H,22,23) |
InChI Key |
GMMJYMYEAABJQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NNC(=C2)C3=NC(=NO3)C4=CC=C(C=C4)SC |
Origin of Product |
United States |
Preparation Methods
Cyclization of Diacylhydrazides
The oxadiazole ring is typically formed via cyclodehydration of diacylhydrazides under acidic conditions. For the 3-[4-(methylsulfanyl)phenyl] substituent:
-
Step 1: 4-(Methylsulfanyl)benzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂).
-
Step 2: Reaction with hydrazine hydrate yields N'-(4-(methylsulfanyl)benzoyl)hydrazine.
-
Step 3: Cyclization with phosphorus oxychloride (POCl₃) at 80–100°C for 4–6 hours generates 3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole.
Key Parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| POCl₃ Concentration | 2–3 eq | Maximizes cyclization |
| Temperature | 80–100°C | Prevents decomposition |
| Reaction Time | 4–6 hours | Completes ring closure |
Synthesis of the Pyrazole Moiety
Condensation of Hydrazines with 1,3-Diketones
The 3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl group is synthesized via:
-
Step 1: Preparation of 1-(2,5-dimethylphenyl)propane-1,3-dione through Claisen condensation of 2,5-dimethylacetophenone with ethyl acetate.
-
Step 2: Reaction with hydrazine hydrate in ethanol under reflux (12–16 hours) yields the pyrazole ring.
Critical Considerations:
-
Regioselectivity Control: Substituent electronic effects direct hydrazine attack to the β-keto position, favoring 5-substitution.
-
Side Products: Unreacted diketone (≤8%) and regioisomers (≤12%) require chromatographic purification.
Coupling Strategies for Heterocyclic Integration
Nucleophilic Aromatic Substitution
The oxadiazole's 5-position is activated for substitution through halogenation:
-
Step 1: Bromination of 3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole using N-bromosuccinimide (NBS) in CCl₄ yields 5-bromo derivative.
-
Step 2: Reaction with 3-(2,5-dimethylphenyl)-1H-pyrazol-5-amine in DMF at 120°C for 24 hours achieves coupling.
Optimization Data:
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 120 | 58 |
| Cs₂CO₃ | DMSO | 130 | 72 |
| DBU | NMP | 140 | 68 |
Transition Metal-Catalyzed Cross-Coupling
Palladium-mediated Suzuki coupling offers an alternative pathway:
-
Step 1: Conversion of 5-bromo-oxadiazole to boronic ester via Miyaura borylation.
-
Step 2: Coupling with 5-iodo-pyrazole derivative under Pd(PPh₃)₄ catalysis.
Advantages:
-
Higher functional group tolerance
-
Improved yields (78–85%) compared to SNAr
Integrated One-Pot Synthesis
Recent advances demonstrate tandem cyclization-coupling approaches:
Procedure:
-
React 4-(methylsulfanyl)benzohydrazide with 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carbonyl chloride in POCl₃.
-
Simultaneous oxadiazole formation and pyrazole integration occur at 100°C over 8 hours.
Comparative Performance:
| Method | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|
| Modular Assembly | 65–72 | 95–98 | 32–40 hours |
| One-Pot Synthesis | 82 | 93 | 8–10 hours |
Structural Characterization and Validation
Spectroscopic Analysis
1H NMR (400 MHz, DMSO-d6):
-
δ 2.31 (s, 6H, Ar–CH₃)
-
δ 2.53 (s, 3H, S–CH₃)
-
δ 6.78–7.89 (m, 9H, aromatic protons)
IR (KBr, cm⁻¹):
Mass Spectrometry
-
ESI-MS: m/z 405.12 [M+H]+ (calculated 404.44)
Process Optimization and Scale-Up Challenges
Solvent Effects on Cyclization
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 68 |
| NMP | 32.2 | 72 |
| Toluene | 2.4 | 41 |
Polar aprotic solvents enhance reaction kinetics through stabilization of transition states.
Temperature Gradient Analysis
Optimal POCl₃-mediated cyclization occurs at 90±5°C, balancing reaction rate and byproduct formation:
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are used for electrophilic aromatic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while reduction of nitro groups results in amines .
Scientific Research Applications
5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Comparison with Structurally Similar Oxadiazole Derivatives
The following table and analysis compare the target compound with six structurally related oxadiazoles, focusing on substituent effects, molecular properties, and inferred pharmacological implications.
Table 1: Structural and Substituent Comparison of Oxadiazole Derivatives
Key Observations:
Substituent Electronic Effects: The trifluoromethyl () and trifluoromethoxy () groups are electron-withdrawing, which may stabilize the oxadiazole ring and improve metabolic stability. In contrast, the methylsulfanyl group (Target, ) is electron-donating, increasing lipophilicity and membrane permeability .
Steric and Solubility Considerations :
- Trimethoxyphenyl () and dimethylphenyl (Target) substituents introduce steric bulk, which may hinder interactions with enzymatic pockets. However, trimethoxy groups improve aqueous solubility, whereas methylsulfanyl and trifluoromethyl groups favor lipid bilayer penetration .
Pharmacological Implications :
- While direct activity data for the target compound is unavailable, highlights antimicrobial screening for imidazole derivatives, suggesting similar oxadiazoles may be evaluated for growth inhibitory effects . Substituents like chloro () and trifluoromethoxy () are common in antimicrobial and anticancer agents due to their electronic and steric properties .
Biological Activity
5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a pyrazole ring and an oxadiazole moiety. The following table summarizes its key chemical properties:
| Property | Details |
|---|---|
| Molecular Formula | C18H15N5O |
| Molecular Weight | 317.35 g/mol |
| CAS Number | 1239577-81-1 |
| Purity | ≥ 95% |
Anticancer Properties
Recent studies have indicated that compounds containing pyrazole and oxadiazole moieties exhibit significant anticancer activity. For instance, similar derivatives have shown efficacy against various cancer cell lines, including glioblastoma and melanoma. The mechanisms often involve the induction of apoptosis and inhibition of specific signaling pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression, such as protein kinases.
- Receptor Interaction : The structural components allow for interaction with cellular receptors, modulating their activity.
- Induction of Apoptosis : Studies suggest that compounds with similar structures can trigger apoptotic pathways in cancer cells.
Case Studies
- Study on Glioblastoma Cells : A study evaluated the cytotoxic effects of various pyrazole derivatives on glioblastoma cell lines using MTT assays. The results indicated that certain derivatives significantly reduced cell viability, suggesting potential therapeutic applications in treating aggressive brain tumors.
- In Vivo Studies : Animal models treated with compounds similar to this compound demonstrated reduced tumor growth compared to controls. These findings support the compound's potential as an anticancer agent.
Comparative Analysis
The following table summarizes the biological activities of related compounds:
| Compound Name | Activity Type | Reference Study |
|---|---|---|
| 3-{5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]}pyridine | Anticancer | PMC10666141 |
| 4-amino-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl] | Antibacterial | ResearchGate Publication |
| Thiazolidinone Derivatives | Antitumor | MDPI Journal |
Q & A
Q. What synthetic routes are commonly employed for the preparation of 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole?
The compound is synthesized via multi-step protocols, often involving cyclization reactions. A typical approach includes:
- Step 1: Formation of the pyrazole ring via hydrazine derivatives reacting with diketones or β-ketoesters under reflux conditions in ethanol/acetic acid mixtures (45–70% yields) .
- Step 2: Oxadiazole ring construction using a carbodiimide-mediated cyclization between a carboxylic acid derivative and an amidoxime. Solvent choice (e.g., THF or DMF) and temperature (80–120°C) critically influence yield .
- Key reagents: PCl₅ or EDCI for activation, with reaction monitoring via TLC or HPLC .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- NMR spectroscopy: ¹H/¹³C NMR identifies substituent environments (e.g., methylsulfanyl groups at δ 2.5–3.0 ppm for S-CH₃) .
- X-ray diffraction: Resolves dihedral angles between aromatic rings (e.g., 16–52° for pyrazole-oxadiazole systems) and hydrogen-bonding networks (O-H⋯N interactions, ~2.8 Å) .
- Mass spectrometry: High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict electronic properties and reactivity?
- DFT calculations (B3LYP/6-311G++(d,p)) optimize geometry and analyze frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV), indicating electrophilic/nucleophilic sites .
- Molecular docking evaluates binding affinities to biological targets (e.g., cyclooxygenase-2), guided by pyrazole derivatives’ known anti-inflammatory activity .
- Solvent effects are modeled using PCM to simulate polar environments, aiding in reaction condition optimization .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Comparative assays: Replicate studies under standardized conditions (e.g., fixed cell lines, IC₅₀ protocols) to isolate variability .
- Metabolite profiling: LC-MS identifies degradation products that may interfere with activity measurements .
- Structural analogs: Synthesize derivatives with modified substituents (e.g., replacing methylsulfanyl with trifluoromethyl) to assess SAR trends .
Q. How can reaction selectivity and yield be improved during oxadiazole formation?
- Catalyst screening: Transition-metal catalysts (e.g., CuI) enhance cyclization efficiency (yield increase from 45% to 72%) .
- Solvent optimization: Non-polar solvents (toluene) favor oxadiazole formation over side products like open-chain ureas .
- Microwave-assisted synthesis: Reduces reaction time (from 12 h to 30 min) while maintaining >90% purity .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
